

5-Methyl-1,3,4-thiadiazol-2-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-1,3,4-thiadiazol-2-ol

Cat. No.: B1338050

[Get Quote](#)

In-Depth Technical Guide: 5-Methyl-1,3,4-thiadiazol-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Methyl-1,3,4-thiadiazol-2-ol**, a heterocyclic compound of interest in medicinal and agrochemical research. This document details its chemical properties, synthesis, spectroscopic characterization, and known biological activities, presenting data in a structured format for ease of use by professionals in the field.

Core Compound Properties

5-Methyl-1,3,4-thiadiazol-2-ol is a small heterocyclic molecule. Due to keto-enol tautomerism, it can exist in equilibrium with its tautomeric forms: 5-methyl-1,3,4-thiadiazol-2(3H)-one and the thiol form, 5-methyl-1,3,4-thiadiazole-2-thiol. The thione form is often the most stable.

Property	Value	Reference
CAS Number	84352-65-8	
Molecular Formula	C ₃ H ₄ N ₂ OS	
Molecular Weight	116.14 g/mol	
Canonical SMILES	CC1=NN=C(O)S1	
InChI Key	FGLWYEULLSTVMA- UHFFFAOYSA-N	
Physical Form	Solid	

Note: The thiol tautomer, 5-methyl-1,3,4-thiadiazole-2-thiol, has a CAS number of 29490-19-5 and a molecular weight of 132.21 g/mol .[\[1\]](#)

Synthesis Protocols

The synthesis of the 1,3,4-thiadiazole core can be achieved through various methods, commonly involving the cyclization of thiosemicarbazide derivatives. While a specific protocol for **5-Methyl-1,3,4-thiadiazol-2-ol** is not readily available in peer-reviewed literature, a reliable method for a structurally related analogue, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, provides a viable synthetic pathway. This process involves the diazotization of a 2-amino-1,3,4-thiadiazole precursor followed by hydrolysis.

Experimental Protocol: Synthesis of a 5-Substituted-1,3,4-thiadiazol-2(3H)-one[4][5]

This protocol is adapted from the synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one and can be modified for the 5-methyl analogue by starting with 2-amino-5-methyl-1,3,4-thiadiazole.

Step 1: Diazotization of 2-Amino-5-methyl-1,3,4-thiadiazole

- Suspend 2-amino-5-methyl-1,3,4-thiadiazole in concentrated hydrochloric acid in a round-bottomed flask equipped with a stirrer.

- Cool the reaction mixture to between -10°C and -5°C (263–268 K) using an appropriate cooling bath.
- Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature between -10°C and -5°C with continuous stirring. The addition of approximately 4 equivalents of NaNO₂ is suggested.[2]
- Continue stirring the mixture at this temperature for 2 hours to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis to 5-Methyl-1,3,4-thiadiazol-2(3H)-one

- To the diazonium salt solution, add water and warm the mixture to 60–80°C (333–353 K).[2]
- Stir the reaction at this temperature for 3 hours to facilitate the hydrolysis of the diazonium salt to the desired product.
- Cool the reaction mixture to room temperature.
- Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
- Combine the organic layers, dry over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude product can be purified using standard techniques such as column chromatography or recrystallization.

Below is a conceptual workflow for this synthesis.

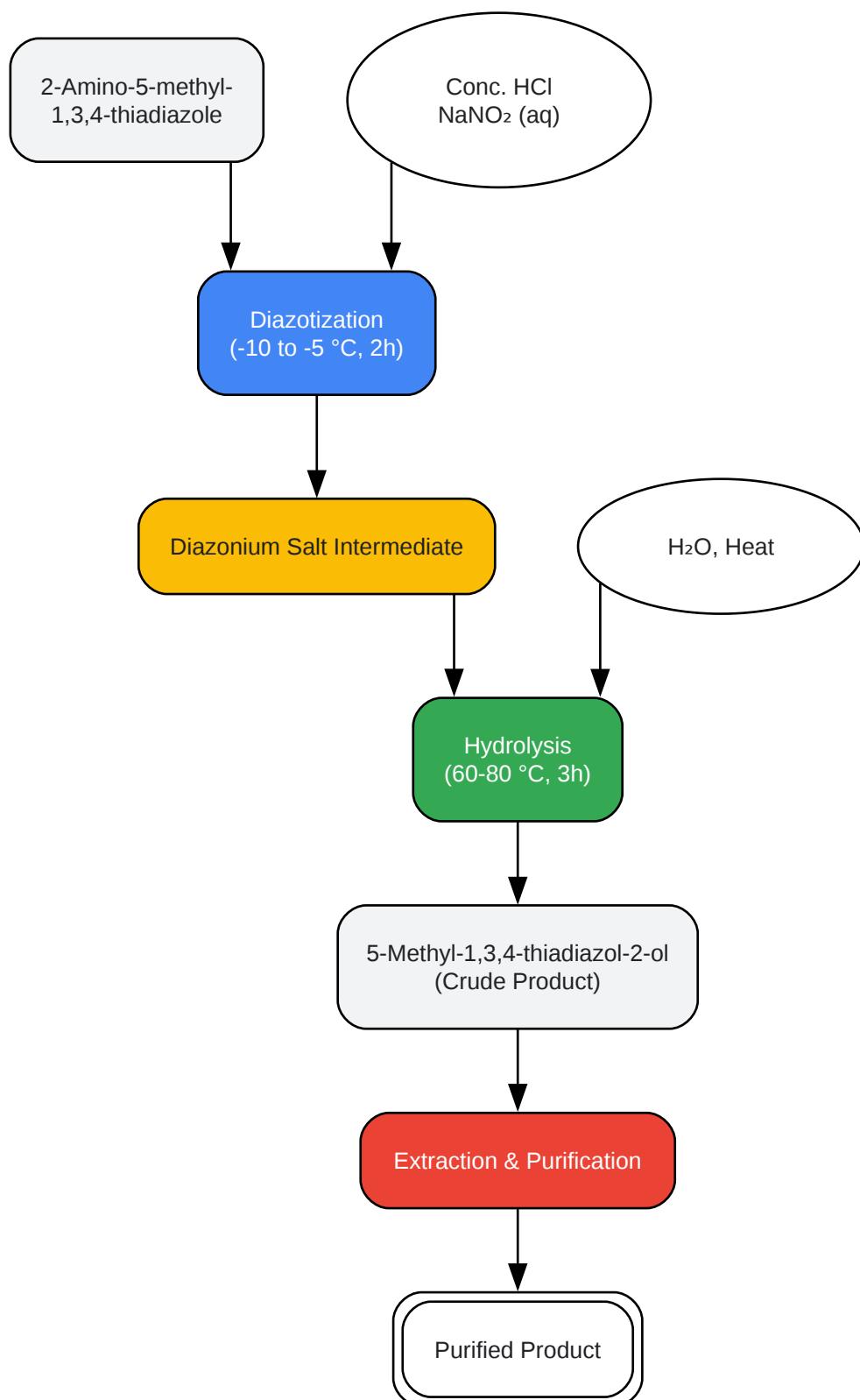

[Click to download full resolution via product page](#)

Figure 1. Conceptual synthesis workflow.

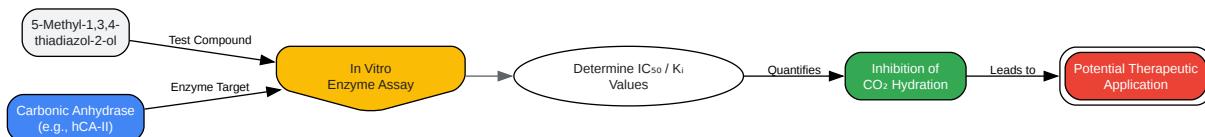
Spectroscopic Data

Detailed spectroscopic data for **5-Methyl-1,3,4-thiadiazol-2-ol** is scarce. However, data for its thiol tautomer, 2-mercaptop-5-methyl-1,3,4-thiadiazole (CAS 29490-19-5), is available and provides valuable structural information.

Data Type	Key Features	Reference
¹ H NMR	Signals corresponding to the methyl protons and the N-H proton of the tautomeric form are expected.	[3]
IR Spectra	Characteristic peaks for N-H, C=N, and C=S (from the thione tautomer) stretching are anticipated.	[1]
Mass Spec (EI)	The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the thiol/thione tautomer (132.2 g/mol).	[4][5]

Biological Activity and Potential Applications

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in drug discovery, known for a wide range of biological activities. Derivatives have been investigated for their antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[6][7][8]


Antimicrobial Activity

Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant antibacterial and antifungal activity.[6][9] The mechanism is often attributed to the N-C-S linkage, which can interact with essential microbial enzymes or cellular processes. While specific MIC (Minimum Inhibitory Concentration) values for **5-Methyl-1,3,4-thiadiazol-2-ol** are not widely published, the general activity of this class of compounds suggests its potential as a lead structure for the development of new antimicrobial agents.

Enzyme Inhibition

Certain 1,3,4-thiadiazole derivatives, particularly those with a sulfonamide moiety, are known potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes.^[10] The thiadiazole ring acts as a key binding element within the enzyme's active site. This suggests that **5-Methyl-1,3,4-thiadiazol-2-ol** could serve as a foundational structure for designing novel enzyme inhibitors.

The logical pathway for investigating this compound's potential as a carbonic anhydrase inhibitor is outlined below.

[Click to download full resolution via product page](#)

Figure 2. Carbonic anhydrase inhibition screening workflow.

Conclusion

5-Methyl-1,3,4-thiadiazol-2-ol is a heterocyclic compound with significant potential in drug discovery and development, stemming from the established biological activities of the 1,3,4-thiadiazole core. While detailed characterization and specific biological data for this particular molecule are limited in the public domain, the synthetic routes and known activities of its analogues provide a strong foundation for future research. This guide serves as a technical starting point for scientists investigating its properties and potential applications as an antimicrobial agent or enzyme inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Mercapto-5-Methyl-1,3,4-Thiadiazole | C3H4N2S2 | CID 1810203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Mercapto-5-methyl-1,3,4-thiadiazole(29490-19-5) 1H NMR [m.chemicalbook.com]
- 4. 1,3,4-Thiadiazole-2(3H)-thione, 5-methyl- [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Methyl-1,3,4-thiadiazol-2-ol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338050#5-methyl-1-3-4-thiadiazol-2-ol-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com